molecular formula C12H23NO2S B2439353 Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate CAS No. 2248257-83-0

Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate

Cat. No. B2439353
CAS RN: 2248257-83-0
M. Wt: 245.38
InChI Key: JSKHCZJHJAWEEZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate, also known as Tert-butyl thiazolidine carboxylate, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy metabolism and cell growth. It has also been shown to inhibit the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate is its ease of synthesis. It can be synthesized in a one-pot, three-component procedure and yields the desired product in good to excellent yields. Another advantage is its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
One of the limitations of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate is its limited solubility in water. This can make it difficult to use in certain experiments. Another limitation is its potential toxicity, which needs to be carefully evaluated before use in vivo.

Future Directions

There are several future directions for research on Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate. One direction is to further investigate its potential applications in the pharmaceutical industry, particularly as a drug delivery system. Another direction is to study its potential use as a plant growth regulator in various crops. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate involves the reaction of tert-butylamine, 2-methylpropionaldehyde, and thiourea in the presence of a catalytic amount of acetic acid. The reaction proceeds in a one-pot, three-component procedure and yields the desired product in good to excellent yields.

Scientific Research Applications

Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated for its anti-inflammatory, anti-cancer, and anti-diabetic properties. It has also been studied as a potential drug delivery system due to its ability to cross the blood-brain barrier.
In the agricultural industry, Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate thiazolidine carboxylate has been studied for its potential use as a plant growth regulator. It has been shown to increase plant growth, yield, and stress tolerance in various crops.

properties

IUPAC Name

tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2S/c1-8(2)6-10-13-9(7-16-10)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKHCZJHJAWEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC(CS1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylate

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